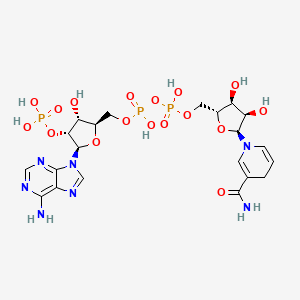![molecular formula C14H11N3 B1251356 4-Phenyl-[2,7]naphthyridin-1-amine](/img/structure/B1251356.png)
4-Phenyl-[2,7]naphthyridin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-[2,7]naphthyridin-1-amine is a natural product found in Lophocladia with data available.
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
4-Phenyl-[2,7]naphthyridin-1-amine and its derivatives are prominent in chemical synthesis and characterization. The compound and its analogs have been synthesized through various chemical processes, demonstrating the structural versatility and the potential for diverse applications:
Synthesis of Derivatives : The synthesis of 10-phenyl-[1,2,4]triazolo[1,5-b][2,7]naphthyridin-5(3H)-one derivatives demonstrates the structural diversity attainable from the base compound. These derivatives were synthesized by condensation of related compounds with aldehydes and acid anhydrides, showcasing the chemical reactivity and potential for creating a wide range of molecules for various applications (Xu et al., 2014).
Development of Fluorescent Sensors : A novel pyrene-based fluorescent probe was synthesized, incorporating 4-phenyl-2-(pyren-1-yl)-1,8-naphthyridine. This compound acts as a selective “turn-on” sensor for Ni2+ ions, indicating its potential application in environmental monitoring and bioimaging (Khan et al., 2018).
Supramolecular Chemistry : The compound's interaction with carboxylic acid derivatives in forming supramolecular organic salts was studied, revealing the importance of non-covalent interactions in the formation of complex structures. This research enhances the understanding of molecular binding and structure formation, which is crucial in the development of new materials and drugs (Jin et al., 2011).
Green Chemistry : The compound has been utilized in green synthesis processes. For instance, fused polycyclic derivatives were synthesized in ionic liquids, highlighting the use of environmentally benign methods in chemical synthesis (Feng et al., 2016).
Biological Applications
The compound has also shown potential in biological applications, particularly in the development of new antimicrobial agents:
Antimicrobial Activity : Novel derivatives of this compound were synthesized and demonstrated antimicrobial activity against various bacterial strains, pointing towards potential applications in combating bacterial infections (Sakram et al., 2018).
Molecular Interactions and Unfolding : Studies on heterocyclic ureas derived from the compound revealed their concentration-dependent unfolding to form multiply hydrogen-bonded complexes. This research provides insights into molecular interactions and structural transitions, which are fundamental in understanding protein folding and designing novel biomaterials (Corbin et al., 2001).
Synthesis of High Tg and Organosoluble Materials : The compound was involved in synthesizing aromatic poly(amine−1,3,4-oxadiazole)s with donor and acceptor moieties, useful for blue-light-emitting materials. This highlights the compound's role in developing new materials for electronic and photonic applications (Liou et al., 2006).
Propriétés
Formule moléculaire |
C14H11N3 |
|---|---|
Poids moléculaire |
221.26 g/mol |
Nom IUPAC |
4-phenyl-2,7-naphthyridin-1-amine |
InChI |
InChI=1S/C14H11N3/c15-14-13-8-16-7-6-11(13)12(9-17-14)10-4-2-1-3-5-10/h1-9H,(H2,15,17) |
Clé InChI |
UGLZUYWXOHMUSU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN=C(C3=C2C=CN=C3)N |
Synonymes |
lophocladine B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(1-benzofuran-4-yl)-N-methyl-N-[(5S,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B1251283.png)






